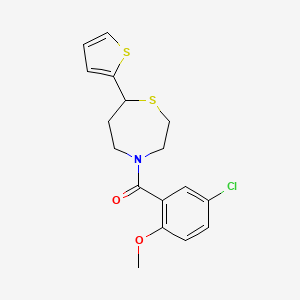
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazepane class of compounds, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been shown to inhibit the growth of bacterial and fungal cells by interfering with the synthesis of their cell walls. The compound has also been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus. In addition, (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has a number of biochemical and physiological effects. For example, the compound has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective activity. In addition, (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been shown to reduce the activity of enzymes involved in the metabolism of drugs, which may have implications for its use in combination with other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is its broad-spectrum activity against bacterial, fungal, and viral pathogens. This makes it a potentially useful compound for the development of new antimicrobial agents. However, one of the limitations of the compound is its relatively low potency compared to other antimicrobial agents. This may limit its usefulness in clinical settings.
Direcciones Futuras
There are several potential future directions for research on (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. One area of interest is the development of more potent analogs of the compound for use as antimicrobial agents. Another potential direction is the investigation of the compound's neuroprotective activity for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anticancer activity could be further explored for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of (5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been reported in the literature. The synthesis involves the reaction of 5-chloro-2-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 1,4-thiazepane-7-carboxylic acid in the presence of triethylamine and acetic anhydride to yield the final product.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S2/c1-21-14-5-4-12(18)11-13(14)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWBPVMOHYKBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine](/img/structure/B2773410.png)
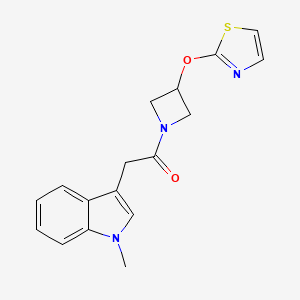
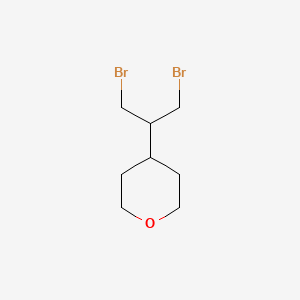
![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)
![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2773419.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2773421.png)

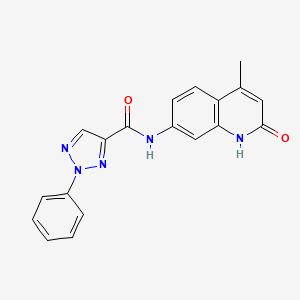
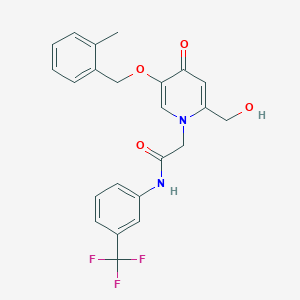
![N-isobutyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773426.png)
![N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773428.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2773430.png)
